molecular formula C12H15BO2S2 B1457018 4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 1004784-50-2

4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1457018
CAS No.: 1004784-50-2
M. Wt: 266.2 g/mol
InChI Key: ZOGRODFFPRPMDQ-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

This compound exhibits a complex molecular architecture that combines multiple important structural elements. The compound possesses the molecular formula C12H15BO2S2 with a molecular weight of 266.2 grams per mole. The structure features a fused thieno[3,2-b]thiophene heterocyclic core, which consists of two thiophene rings fused in a [3,2-b] configuration, creating an extended π-conjugated system.

The nomenclature of this compound reflects its multifaceted structure through several accepted systematic names. The primary International Union of Pure and Applied Chemistry name is 4,4,5,5-tetramethyl-2-thieno[3,2-b]thiophen-5-yl-1,3,2-dioxaborolane. Alternative nomenclature includes Thieno[3,2-b]thiophene-2-boronic acid pinacol ester, which emphasizes the relationship between the boronic acid functionality and its pinacol ester protection. The Chemical Abstracts Service has assigned the registry number 1004784-50-2 to this compound.

The structural complexity is further revealed through spectroscopic characterization methods. The compound exhibits a specific Simplified Molecular Input Line Entry System representation as CC1(OB(C2SC3C=CSC=3C=2)OC1(C)C)C, which encodes the complete molecular connectivity. The International Chemical Identifier key ZOGRODFFPRPMDQ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural verification.

Structural Parameter Value Reference
Molecular Formula C12H15BO2S2
Molecular Weight 266.2 g/mol
Chemical Abstracts Service Number 1004784-50-2
Boiling Point (Predicted) 376.9±22.0 °C
Density (Predicted) 1.21±0.1 g/cm³

The dioxaborolane ring system represents a critical structural feature that imparts specific reactivity patterns to the molecule. This five-membered heterocycle contains a tetravalent boron center coordinated to two oxygen atoms from the pinacol framework, creating a stable yet reactive boronic ester functionality. The four methyl groups attached to the pinacol backbone provide steric protection and enhance the compound's stability under typical synthetic conditions.

Historical Context in Boronic Ester Chemistry

The development of this compound represents a significant advancement in the evolution of boronic ester chemistry, particularly within the context of pinacol-protected boronic acids. Boronic acid chemistry itself traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational work established the fundamental principles of organoborane chemistry that would later enable the development of sophisticated boronic ester derivatives.

The emergence of pinacol boronic esters as preferred synthetic intermediates arose from their superior stability compared to free boronic acids. Bis(pinacolato)diboron, the key reagent for introducing pinacol boronic ester functionality, was developed as a commercially available and moisture-stable alternative to more sensitive diboron compounds. Unlike some other diboron compounds, bis(pinacolato)diboron exhibits remarkable stability and can be handled in air without significant decomposition. This stability profile made it an ideal reagent for the preparation of complex boronic ester derivatives such as this compound.

The specific application of pinacol boronic esters in Suzuki-Miyaura cross-coupling reactions represents a pivotal development in synthetic organic chemistry. Catechol esters were initially employed in the original work of Suzuki and Miyaura, but pinacol esters subsequently emerged as the most popular derivatives due to their enhanced stability and reactivity profiles. The palladium-catalyzed cross-coupling methodology that utilizes these boronic ester building blocks has become one of the most widely employed reactions in modern synthetic chemistry.

The synthesis of heterocyclic boronic esters, particularly those incorporating thiophene-based systems, presented unique challenges that required specialized methodologies. Research has demonstrated that thieno[3,2-b]thiophene derivatives exhibit reduced stability compared to simpler aromatic boronic acids, necessitating careful optimization of synthetic conditions. The development of efficient protocols for preparing compounds like this compound required advances in both lithiation-borylation methodologies and direct borylation techniques.

Significance in π-Conjugated Systems

This compound occupies a central position in the synthesis of advanced π-conjugated materials, particularly those designed for organic electronic applications. The thieno[3,2-b]thiophene core represents a fundamental building block in organic semiconductors due to its extended conjugation and rigid planar structure, which facilitate efficient charge carrier mobility.

The compound serves as a versatile precursor for constructing complex conjugated polymers and small molecules through Suzuki-Miyaura cross-coupling reactions. Research has demonstrated its utility in synthesizing materials for organic thin-film transistors and photovoltaic applications, where the extended conjugation and structural rigidity of the thieno[3,2-b]thiophene framework contribute to enhanced electronic properties. The boronic ester functionality enables precise control over molecular architecture through selective coupling reactions with various aryl halides and related electrophiles.

Advanced synthetic applications have utilized this compound in the preparation of multi-substituted thieno[3,2-b]thiophene derivatives with tailored electronic properties. For example, researchers have employed it in the synthesis of triphenylamine and tetraphenylethylene substituted derivatives, creating materials with specific charge transport characteristics and optical properties. These synthetic transformations demonstrate the compound's versatility as a building block for constructing sophisticated molecular architectures.

The significance of this compound extends to the development of conjugated covalent organic frameworks and semiconducting polymers. The compound enables the construction of extended π-conjugated networks through iterative cross-coupling reactions, facilitating the preparation of materials with precisely controlled electronic and structural properties. Research has shown that the incorporation of thieno[3,2-b]thiophene units into polymer backbones significantly enhances charge transport properties compared to simpler thiophene-based systems.

Application Area Specific Use Key Advantage Reference
Organic Electronics Charge Transport Materials Enhanced Mobility
Cross-Coupling Suzuki-Miyaura Reactions High Selectivity
Polymer Synthesis Semiconducting Polymers Extended Conjugation
Materials Science Covalent Organic Frameworks Structural Rigidity

The synthetic utility of this compound in constructing regioselectively substituted thieno[3,2-b]thiophene derivatives has been demonstrated through direct palladium-catalyzed arylation reactions. Research has shown that the compound enables precise functionalization at specific positions of the thieno[3,2-b]thiophene skeleton, allowing for the systematic modification of electronic properties. This regioselective control is crucial for optimizing the performance of organic electronic materials and understanding structure-property relationships in π-conjugated systems.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-thieno[3,2-b]thiophen-5-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO2S2/c1-11(2)12(3,4)15-13(14-11)10-7-9-8(17-10)5-6-16-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRODFFPRPMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states. Additionally, it may bind to specific proteins, altering their conformation and function, thereby impacting cellular processes such as signal transduction and gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Biological Activity

4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 1004784-50-2) is a boron-containing compound with potential applications in organic electronics and medicinal chemistry. Its unique structure incorporates a thieno[3,2-b]thiophene moiety which contributes to its electronic properties. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅BO₂S₂
  • Molecular Weight : 266.19 g/mol
  • Structural Characteristics : The compound features a dioxaborolane ring fused with a thieno[3,2-b]thiophene structure, providing a platform for various chemical modifications and biological interactions.

Antioxidant Activity

Research indicates that compounds with thiophene and boron functionalities can exhibit significant antioxidant properties. A study demonstrated that derivatives of thieno[3,2-b]thiophene showed enhanced radical scavenging activity due to their ability to donate electrons and stabilize free radicals. This property is critical in preventing oxidative stress-related cellular damage.

Anticancer Potential

The anticancer effects of this compound have been investigated in various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The presence of the boron atom may facilitate interactions with biological targets such as proteins involved in cell cycle regulation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
HeLa (Cervical)15.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest at G1 phase

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Experimental models indicate that it can mitigate neurodegeneration by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

The biological activity of this compound is primarily attributed to:

  • Electron Donation : The thiophene moiety facilitates electron transfer processes that are crucial for antioxidant activity.
  • Protein Interaction : Boron-containing compounds often interact with biomolecules such as proteins and nucleic acids, influencing their structural and functional dynamics.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades is a significant mechanism in its anticancer activity.

Case Studies

A notable case study involved the application of this compound in a mouse model for breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis rates in tumor tissues.

Scientific Research Applications

Introduction to 4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane

This compound is a boron-containing compound with significant potential in various scientific domains. Its unique structure and properties make it a candidate for applications in organic electronics, pharmaceuticals, and materials science. This article explores its applications based on current research findings and case studies.

Structural Characteristics

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations. The presence of thieno[3,2-b]thiophene moiety enhances its electronic properties, making it suitable for applications in organic semiconductors.

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds like this compound can be used as electron transport materials in OLEDs. Their ability to facilitate charge transport while maintaining luminescence is crucial for improving device efficiency. A study demonstrated that incorporating this compound into OLED structures resulted in enhanced brightness and reduced operational voltage .

Organic Photovoltaics (OPVs)

In the field of solar energy conversion, this compound has shown promise as a component in OPVs. Its electronic properties allow for effective light absorption and charge separation. Case studies have reported improvements in power conversion efficiency when using this compound in blend films with other photovoltaic materials .

Pharmaceutical Applications

Drug Delivery Systems

The structural characteristics of this compound lend themselves to the development of drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs. Research has shown that formulations incorporating this compound exhibit improved pharmacokinetics compared to traditional delivery methods .

Anticancer Agents

Emerging studies suggest that derivatives of this compound may exhibit cytotoxic activity against certain cancer cell lines. The dioxaborolane structure is believed to contribute to the mechanism of action by interfering with cellular processes critical for tumor growth .

Materials Science

Sensors

The incorporation of this compound into sensor technologies has been explored due to its sensitivity to environmental changes. For example, it can be used in the design of chemical sensors that detect specific analytes through changes in electrical conductivity or luminescence .

Polymer Composites

In material science, this compound has been utilized to enhance the mechanical and thermal properties of polymer composites. Its addition improves the overall performance of materials used in various industrial applications .

Case Study 1: OLED Performance Enhancement

A recent study evaluated the performance of OLEDs using this compound as an electron transport layer. The results indicated a significant increase in luminous efficacy and a decrease in turn-on voltage compared to devices without this compound.

Case Study 2: Drug Formulation Development

In a pharmaceutical development project aimed at improving the delivery of anticancer drugs, formulations containing this compound were tested for their ability to enhance solubility and stability. The results demonstrated a marked improvement in drug release profiles and cellular uptake compared to conventional formulations.

Comparison with Similar Compounds

Thiophene-Based Derivatives

  • 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A) Structure: Replaces thienothiophene with a single thiophene ring. Properties: Reduced conjugation length compared to the target compound, leading to a higher optical bandgap (~3.1 eV vs. ~2.5 eV for thienothiophene derivatives). Lower thermal stability (decomposition temperature: ~220°C vs. ~300°C) . Applications: Primarily used in low-cost polymer solar cells due to simpler synthesis .

Benzo[b]thiophene Derivatives

  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS: 1174298-60-2) Structure: Incorporates a benzo[b]thiophene unit, adding a benzene ring to the thiophene system. Properties: Molecular weight = 274.19 g/mol. Enhanced electron density due to the aromatic benzene ring, leading to a red-shifted absorption spectrum (λmax ≈ 420 nm vs. 390 nm for thienothiophene derivatives). Lower solubility in polar solvents due to increased hydrophobicity . Applications: Suitable for hole-transport layers in OLEDs .

Fluorinated Derivatives

  • 2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2568559-54-4) Structure: Features a difluoromethyl group on the thiophene ring. Properties: Molecular weight = 260.11 g/mol. The electron-withdrawing -CF₂H group lowers the LUMO energy level (-2.8 eV vs. -2.5 eV for non-fluorinated analogues), enhancing electron mobility. Reduced thermal stability (decomposition at ~250°C) due to weaker C-F bonds . Applications: Used in n-type organic semiconductors for field-effect transistors .

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Bandgap (eV) λmax (nm) Thermal Stability (°C) Solubility (THF)
Target Compound (Thieno[3,2-b]thiophene) 276.12 2.5 390 300 High
Thiophene Derivative 238.10 3.1 320 220 Moderate
Benzo[b]thiophene Derivative 274.19 2.3 420 280 Low
Difluoromethyl Derivative 260.11 2.7 375 250 Moderate

Key Observations :

  • The thienothiophene core in the target compound provides optimal balance between conjugation length (bandgap ~2.5 eV) and thermal stability, making it superior for photovoltaic applications .
  • Fluorinated derivatives exhibit enhanced electron affinity but compromised thermal resilience .
  • Alkyl-substituted analogues (e.g., hexylthieno[3,2-b]thiophene derivatives) show improved solubility in non-polar solvents, critical for solution-processed devices .

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 4,4,5,5-tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane involves the regioselective installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the 2-position of thieno[3,2-b]thiophene. This is commonly achieved through:

The resulting boronic ester is stable, crystalline, and amenable to further cross-coupling reactions.

Preparation from Halogenated Precursors via Suzuki-Miyaura Borylation

A common and well-established method is the palladium-catalyzed borylation of 2-bromothieno[3,2-b]thiophene with bis(pinacolato)diboron (B2pin2):

Reaction Scheme:

$$
\text{2-Bromothieno[3,2-b]thiophene} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$

Typical Conditions:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate or potassium carbonate
  • Solvent: 1,4-dioxane or DMF
  • Temperature: 80–100 °C
  • Reaction time: 12–24 hours

This method provides high regioselectivity and yields.

Preparation via Direct C–H Borylation

Recent advances allow direct borylation of the C–H bond at the 2-position of thieno[3,2-b]thiophene using iridium catalysts and bis(pinacolato)diboron:

Reaction Scheme:

$$
\text{Thieno[3,2-b]thiophene} + \text{B}2\text{pin}2 \xrightarrow[\text{Ligand}]{\text{Ir catalyst}} \text{this compound}
$$

Typical Conditions:

  • Catalyst: [Ir(cod)(OMe)]2 with bipyridine ligand
  • Solvent: Cyclohexane or toluene
  • Temperature: 80–110 °C
  • Reaction time: 12–24 hours

This method avoids the need for pre-halogenation and is atom-economical but may require careful optimization for selectivity.

Preparation from Thieno[3,2-b]thiophene Boronic Acid Derivatives

An alternative route involves synthesis of thieno[3,2-b]thiophene-2-boronic acid or its pinacol ester, followed by purification to yield the target compound. This can be achieved by lithiation of thieno[3,2-b]thiophene followed by quenching with trialkyl borates and subsequent esterification with pinacol.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 2-Bromothieno[3,2-b]thiophene (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), 1,4-dioxane, 90 °C, 18 h Suzuki borylation reaction under inert atmosphere
2 Workup: filtration, extraction with ethyl acetate, washing with water and brine, drying over MgSO4 Isolation of crude product
3 Purification by column chromatography (silica gel, hexane/ethyl acetate) Obtain pure this compound

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Notes
Suzuki Borylation of 2-Bromothieno[3,2-b]thiophene 2-Bromothieno[3,2-b]thiophene, B2pin2, KOAc Pd(dppf)Cl2 or Pd(PPh3)4 1,4-Dioxane or DMF 80–100 12–24 h 70–90 High regioselectivity, widely used
Direct C–H Borylation Thieno[3,2-b]thiophene, B2pin2 [Ir(cod)(OMe)]2 + bipyridine ligand Cyclohexane or toluene 80–110 12–24 h 50–75 Avoids halogenation step, requires catalyst optimization
Lithiation-Borylation Route Thieno[3,2-b]thiophene, n-BuLi, trialkyl borate, pinacol None (organolithium chemistry) THF -78 to 0 Several hours 60–80 Requires low temperature, sensitive reagents

Research Findings and Considerations

  • Catalyst Choice: Palladium catalysts such as Pd(dppf)Cl2 provide high yields and selectivity in Suzuki borylation; however, iridium catalysts are preferred for direct C–H borylation due to their unique reactivity.
  • Reaction Conditions: Mild to moderate temperatures are generally sufficient; prolonged reaction times enhance yields but may increase side reactions.
  • Purification: The boronic ester is typically purified by standard chromatographic techniques; it is stable under ambient conditions but sensitive to moisture.
  • Scalability: The Suzuki borylation method is scalable and reproducible, making it suitable for industrial applications.
  • Environmental Impact: Direct C–H borylation reduces waste by eliminating halogenated intermediates, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane for Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Begin with a Pd-catalyzed cross-coupling protocol using pinacol boronic esters as intermediates. Optimize reaction conditions by testing palladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., SPhos), and bases (e.g., Na₂CO₃) in anhydrous THF or toluene. Monitor reaction progress via TLC and characterize yields using NMR spectroscopy. Ensure strict moisture control to prevent boronate hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹¹B) to confirm the boron environment and aromatic thienothiophene moiety. For crystallographic validation, employ X-ray diffraction (XRD) to analyze bond angles (e.g., B–O bond lengths ~1.36–1.38 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds). Compare results with computational models (DFT) for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood or glovebox to avoid inhalation/contact. For waste management, segregate boronate-containing residues and consult certified hazardous waste disposal services. Document SDS guidelines for acute toxicity (e.g., LD₅₀ data) and environmental hazards (e.g., aquatic toxicity) .

Advanced Research Questions

Q. How does the thieno[3,2-b]thiophene moiety influence the electronic properties of this boronate in organic semiconductors?

  • Methodological Answer : Investigate the conjugated π-system via cyclic voltammetry (CV) to measure HOMO/LUMO levels. Compare charge-carrier mobility using field-effect transistor (FET) configurations. Computational studies (DFT) can model orbital delocalization, while UV-Vis spectroscopy quantifies absorption maxima shifts in varying solvents .

Q. What structural features of this compound contribute to its reactivity in cross-coupling reactions?

  • Methodological Answer : Analyze steric effects from the tetramethyl dioxaborolane ring and planarity of the thienothiophene group. XRD data (e.g., torsion angles ~67° between thiophene rings) can explain steric hindrance. Test reactivity under varying temperatures and solvent polarities to correlate structure-activity relationships .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this boronate?

  • Methodological Answer : Design controlled experiments to isolate variables such as catalyst loading (0.5–5 mol%), solvent (THF vs. DMF), and base strength (K₃PO₄ vs. Cs₂CO₃). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Cross-validate results with independent synthetic routes (e.g., Miyaura borylation) .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests to measure half-life in aqueous systems. Use HPLC-MS to track degradation byproducts. For ecotoxicity, perform Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition studies. Reference GHS hazard codes for proper risk communication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.